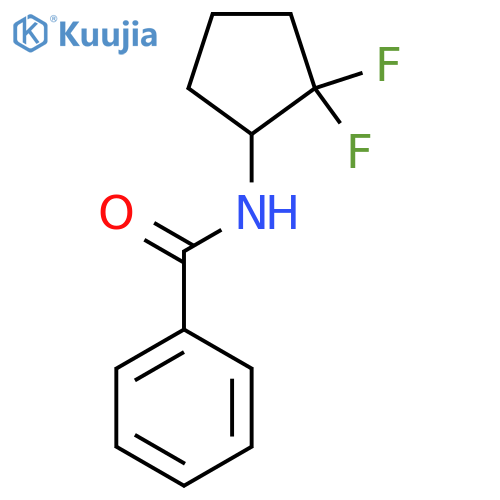

Cas no 1854109-62-8 (N-(2,2-difluorocyclopentyl)benzamide)

N-(2,2-difluorocyclopentyl)benzamide 化学的及び物理的性質

名前と識別子

-

- EN300-7431625

- 1854109-62-8

- N-(2,2-difluorocyclopentyl)benzamide

-

- インチ: 1S/C12H13F2NO/c13-12(14)8-4-7-10(12)15-11(16)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,15,16)

- InChIKey: AAVICSQWQZAKSS-UHFFFAOYSA-N

- ほほえんだ: FC1(CCCC1NC(C1C=CC=CC=1)=O)F

計算された属性

- せいみつぶんしりょう: 225.09652036g/mol

- どういたいしつりょう: 225.09652036g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 262

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 29.1Ų

- 疎水性パラメータ計算基準値(XlogP): 2.8

N-(2,2-difluorocyclopentyl)benzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7431625-0.05g |

N-(2,2-difluorocyclopentyl)benzamide |

1854109-62-8 | 90.0% | 0.05g |

$347.0 | 2025-03-11 | |

| 1PlusChem | 1P028871-10g |

N-(2,2-difluorocyclopentyl)benzamide |

1854109-62-8 | 90% | 10g |

$8034.00 | 2023-12-19 | |

| 1PlusChem | 1P028871-100mg |

N-(2,2-difluorocyclopentyl)benzamide |

1854109-62-8 | 90% | 100mg |

$703.00 | 2023-12-19 | |

| 1PlusChem | 1P028871-50mg |

N-(2,2-difluorocyclopentyl)benzamide |

1854109-62-8 | 90% | 50mg |

$491.00 | 2024-06-18 | |

| 1PlusChem | 1P028871-2.5g |

N-(2,2-difluorocyclopentyl)benzamide |

1854109-62-8 | 90% | 2.5g |

$3696.00 | 2023-12-19 | |

| Enamine | EN300-7431625-0.5g |

N-(2,2-difluorocyclopentyl)benzamide |

1854109-62-8 | 90.0% | 0.5g |

$1170.0 | 2025-03-11 | |

| Enamine | EN300-7431625-1.0g |

N-(2,2-difluorocyclopentyl)benzamide |

1854109-62-8 | 90.0% | 1.0g |

$1500.0 | 2025-03-11 | |

| Enamine | EN300-7431625-0.25g |

N-(2,2-difluorocyclopentyl)benzamide |

1854109-62-8 | 90.0% | 0.25g |

$743.0 | 2025-03-11 | |

| 1PlusChem | 1P028871-1g |

N-(2,2-difluorocyclopentyl)benzamide |

1854109-62-8 | 90% | 1g |

$1916.00 | 2023-12-19 | |

| 1PlusChem | 1P028871-250mg |

N-(2,2-difluorocyclopentyl)benzamide |

1854109-62-8 | 90% | 250mg |

$981.00 | 2023-12-19 |

N-(2,2-difluorocyclopentyl)benzamide 関連文献

-

Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716

-

A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213

-

G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748

-

Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265

-

Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399

-

Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393

-

Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862

-

Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469

N-(2,2-difluorocyclopentyl)benzamideに関する追加情報

N-(2,2-Difluorocyclopentyl)Benzamide: A Comprehensive Overview

N-(2,2-Difluorocyclopentyl)benzamide, identified by the CAS registry number 1854109-62-8, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a benzamide group with a 2,2-difluorocyclopentyl moiety. The presence of fluorine atoms in the cyclopentane ring introduces distinct electronic and steric properties, making this compound a valuable subject for research and potential applications.

Recent studies have highlighted the importance of N-(2,2-Difluorocyclopentyl)benzamide in the development of advanced materials. Researchers have explored its role as a precursor in the synthesis of fluorinated polymers, which exhibit exceptional thermal stability and mechanical properties. These polymers find applications in high-performance coatings, electronic devices, and aerospace materials. The fluorine atoms in the structure contribute to the polymer's resistance to environmental factors such as UV radiation and chemical corrosion.

In addition to its role in materials science, N-(2,2-Difluorocyclopentyl)benzamide has shown promise in pharmaceutical research. The compound's structure allows for potential bioisosteric replacements in drug design, where fluorine substitution can enhance drug efficacy and reduce toxicity. Recent findings suggest that this compound could serve as a lead molecule for developing novel therapeutic agents targeting specific protein-protein interactions.

The synthesis of N-(2,2-Difluorocyclopentyl)benzamide involves a multi-step process that typically begins with the preparation of 2,2-difluorocyclopentanecarboxylic acid. This intermediate is then subjected to amide formation via nucleophilic acyl substitution using benzeneamine or its derivatives. The reaction conditions are optimized to ensure high yields and purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed for characterization.

The physical properties of N-(2,2-Difluorocyclopentyl)benzamide are well-documented. It exists as a crystalline solid with a melting point of approximately 135°C. The compound is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane and acetonitrile. These properties make it suitable for various chemical transformations and analytical techniques.

From an environmental perspective, studies on the biodegradation and toxicity of N-(2,2-Difluorocyclopentyl)benzamide are ongoing. Initial assessments indicate that the compound has low acute toxicity to aquatic organisms, suggesting its potential for use in eco-friendly applications. However, further research is required to fully understand its long-term environmental impact.

In conclusion, N-(2,2-Difluorocyclopentyl)benzamide represents a versatile compound with diverse applications across multiple disciplines. Its unique structure and functional groups make it an attractive candidate for both academic research and industrial development. As new findings emerge from ongoing studies, this compound is expected to play an increasingly important role in advancing technology and medicine.

1854109-62-8 (N-(2,2-difluorocyclopentyl)benzamide) 関連製品

- 2228141-56-6(1-(2-methoxy-4-methylphenyl)ethane-1,2-diol)

- 65851-39-0(5-Chloro-8-hydroxyquinoline glucuronide)

- 2059972-04-0(tert-butyl 6-nitro-4-oxo-3,4-dihydrospiro1-benzopyran-2,3'-piperidine-1'-carboxylate)

- 2137646-47-8(3,5-dimethyl-1-(5-methyl-1,3,4-thiadiazol-2-yl)methyl-1H-pyrazol-4-amine)

- 2229289-82-9(1-chloro-3-methyl-2-(nitromethyl)benzene)

- 90326-62-8(methyl 3-bromo-4-(hydroxymethyl)benzoate)

- 505080-62-6(7-(4-fluorophenyl)methyl-8-(2-hydroxyethyl)amino-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione)

- 1349718-91-7(3-Methoxy-4-(oxetan-3-yloxy)phenylmethanamine)

- 893979-42-5(2,4-difluoro-N-(3-{3-methylimidazo2,1-b1,3thiazol-6-yl}phenyl)benzamide)

- 2171808-55-0(tert-butyl 4-(3-ethoxy-4-methoxyphenyl)pyrrolidine-3-carboxylate)